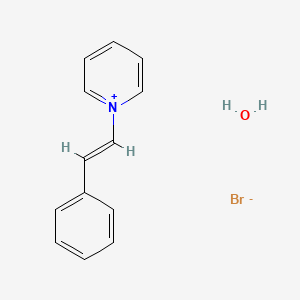
1-Styrylpyridinium bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Styrylpyridinium bromide hydrate: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a styryl group attached to the nitrogen atom of the pyridinium ring, with bromide as the counterion and water molecules as part of its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-styrylpyridinium bromide hydrate typically involves the reaction of pyridine with styrene in the presence of a brominating agent. One common method is as follows:
Starting Materials: Pyridine and styrene.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The reaction proceeds via the formation of a styrylpyridinium intermediate, which is then treated with bromine to yield the final product, 1-styrylpyridinium bromide. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: The crude product is purified through recrystallization or column chromatography.
Hydration: The final step involves crystallizing the product from water to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
1-Styrylpyridinium bromide hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 1-styrylpyridinium chloride, iodide, or hydroxide.
Oxidation: Formation of styryl aldehyde or styryl carboxylic acid.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
1-Styrylpyridinium bromide hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-styrylpyridinium bromide hydrate involves its interaction with molecular targets through its pyridinium and styryl groups. The compound can:
Bind to Nucleophiles: The positively charged pyridinium ring can interact with nucleophilic sites in biological molecules.
Oxidative Stress: The styryl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
1-Styrylpyridinium bromide hydrate can be compared with other similar compounds, such as:
1-Vinylpyridinium Bromide: Similar structure but with a vinyl group instead of a styryl group. It has different reactivity and applications.
1-Benzylpyridinium Bromide: Contains a benzyl group instead of a styryl group. It is used in different synthetic applications.
1-Phenylpyridinium Bromide: Contains a phenyl group. It has distinct chemical properties and uses.
Properties
CAS No. |
73840-47-8 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
InChI Key |
VGHCTPQIMHNOTO-ANOGCNOSSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

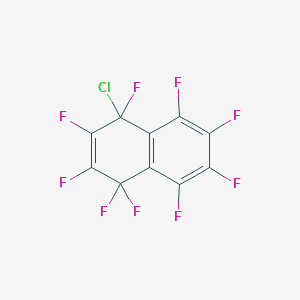
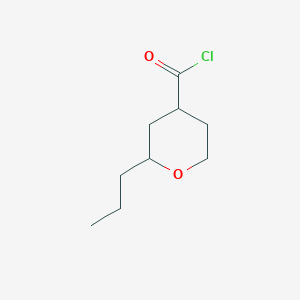
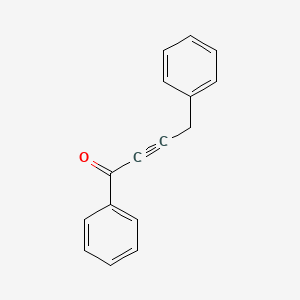
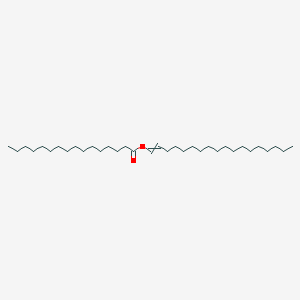
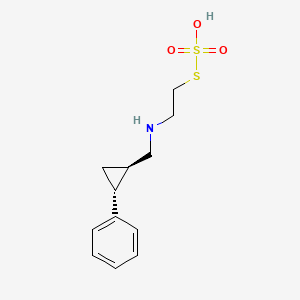
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
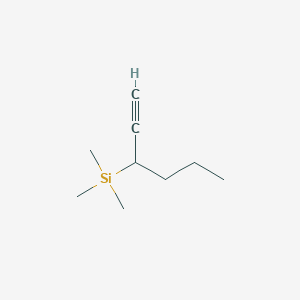
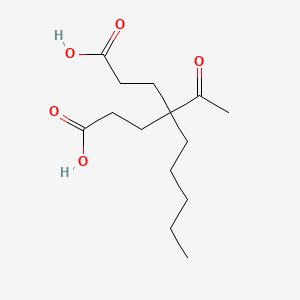

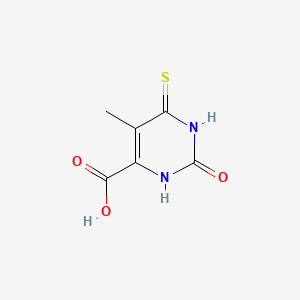
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
